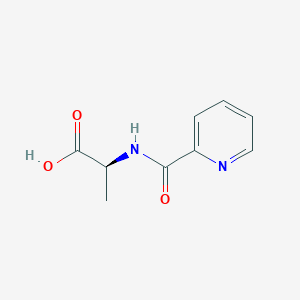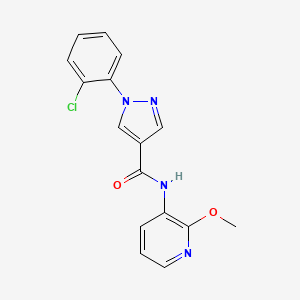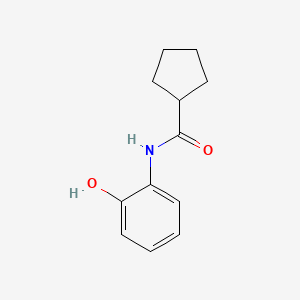
(2S)-2-(pyridine-2-carbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(pyridine-2-carbonylamino)propanoic acid is a chemical compound that is commonly used in scientific research. It is an amino acid derivative that has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on this compound.
Mechanism of Action
(2S)-2-(pyridine-2-carbonylamino)propanoic acid is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine binding site on the receptor and blocks the activity of the receptor. This results in a reduction in the activity of the receptor and a decrease in synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(pyridine-2-carbonylamino)propanoic acid are primarily related to its activity as an NMDA receptor antagonist. It has been shown to have anticonvulsant properties, which may be related to its ability to reduce synaptic transmission. Additionally, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(pyridine-2-carbonylamino)propanoic acid in lab experiments is its specificity as an NMDA receptor antagonist. This allows for precise manipulation of synaptic transmission in the central nervous system. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Future Directions
There are several future directions for research on (2S)-2-(pyridine-2-carbonylamino)propanoic acid. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and stroke. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on synaptic transmission. Finally, the development of more specific and potent NMDA receptor antagonists may lead to new therapeutic options for a variety of neurological disorders.
Synthesis Methods
(2S)-2-(pyridine-2-carbonylamino)propanoic acid can be synthesized using a variety of methods. One common method involves the reaction of pyridine-2-carboxylic acid with N,N'-carbonyldiimidazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with L-alanine methyl ester hydrochloride to yield the final product.
Scientific Research Applications
(2S)-2-(pyridine-2-carbonylamino)propanoic acid has been used in a variety of scientific research applications. It has been shown to have anticonvulsant properties and has been used in the treatment of epilepsy. Additionally, it has been used as a tool in the study of glutamate receptors, which play a critical role in synaptic transmission in the central nervous system.
properties
IUPAC Name |
(2S)-2-(pyridine-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-4-2-3-5-10-7/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMKIQFTNALCB-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(pyridine-2-carbonylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7536399.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)
![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7536439.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
